molecular formula C8H13Cl2F3 B3040612 1,2-Dichloro-1,1,2-trifluorooctane CAS No. 219904-94-6

1,2-Dichloro-1,1,2-trifluorooctane

Cat. No. B3040612
CAS RN: 219904-94-6
M. Wt: 237.09 g/mol
InChI Key: RICKPCMLOQNFRL-UHFFFAOYSA-N
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Description

1,2-Dichloro-1,1,2-trifluoroethane is a volatile liquid chlorofluoroalkane composed of carbon, hydrogen, chlorine, and fluorine, with the structural formula CClF2CHClF . It is also known as a refrigerant with the designation R-123a .


Molecular Structure Analysis

The molecular formula of 1,2-Dichloro-1,1,2-trifluoroethane is C2HCl2F3 . The average mass is 152.930 Da and the monoisotopic mass is 151.940735 Da .


Chemical Reactions Analysis

1,2-Dichloro-1,1,2-trifluoroethane is chemically inert in many situations, but it can react violently with strong reducing agents such as very active metals and active metals. It can undergo oxidation with strong oxidizing agents and under extremes of temperature .


Physical And Chemical Properties Analysis

1,2-Dichloro-1,1,2-trifluoroethane has a molar mass of 152.93 g·mol−1 and a density of 1.50 . It has a melting point of −78.0 °C and a boiling point of 29.5 °C . The vapor pressure is 620.01 mmHg and the refractive index is 1.327 . The critical temperature of R-123a is 461.6 K .

Scientific Research Applications

Refrigerant

1,2-Dichloro-1,1,2-trifluorooctane is also known as a refrigerant with the designation R-123a . Refrigerants are substances used in cooling mechanisms, such as refrigerators and air-conditioners, as they can absorb heat from the environment.

Impurity in 2,2-dichloro-1,1,1-trifluoroethane (R-123)

Although not deliberately used, R-123a is a significant impurity in its isomer, the widely used 2,2-dichloro-1,1,1-trifluoroethane (R-123) .

Production of Fluorine-containing Fine Chemicals

1,2-Dichloro-1,1,2-trifluorooctane is a raw material and key intermediate for the production of fluorine-containing textile finishing agents, fluorosurfactants, organic silicon fluorine modified resins, and other fluorine-containing fine chemicals .

Heat Exchange Materials

These products can be used as heat exchange materials . Heat exchange materials are used in devices like heat exchangers to transfer heat from one medium to another for the purpose of cooling or heating.

Foaming Agents

2,2-Dichloro-1,1,1-trifluoroethane is a new type of foaming agent . Foaming agents are used in many industrial processes to form foams.

Solvents

It can also be used as a solvent . Solvents are substances that can dissolve other substances, forming a solution.

Flame Retardants

It can be used as flame retardants . Flame retardants are substances that are added to potentially flammable products to prevent or delay the spread of fire.

Safety and Hazards

1,2-Dichloro-1,1,2-trifluoroethane is a colorless nonflammable gas . Vapors may cause dizziness or asphyxiation without warning. Contact with gas or liquefied gas may cause burns, severe injury, and/or frostbite. Fire may produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name

1,2-dichloro-1,1,2-trifluorooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2F3/c1-2-3-4-5-6-7(9,11)8(10,12)13/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICKPCMLOQNFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(F)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-1,1,2-trifluorooctane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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